N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with potential applications in medicinal chemistry and pharmacology. It belongs to a class of compounds that exhibit various biological activities, making it a subject of interest in drug discovery and development. The compound features a piperidine ring, which is known for its ability to interact with biological targets, thus influencing various physiological processes.
The compound can be synthesized through various chemical routes, and its structural data is available in chemical databases such as PubChem, where it is identified by its molecular formula and a molecular weight of 251.30 g/mol.
N-(1-methylpiperidin-4-yl)benzamide can be classified as an amide due to the presence of the carbonyl group linked to a nitrogen atom. It falls under the category of organic compounds that may possess pharmacological properties, particularly in the context of enzyme inhibition and receptor modulation.
The synthesis of N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps, starting from simpler precursors. One common synthetic route involves:
The reactions are typically performed under controlled conditions, including temperature and pressure, to maximize yield and purity. The final product can be purified through crystallization or chromatography techniques.
The molecular structure of N-(1-methylpiperidin-4-yl)benzamide can be represented by its canonical SMILES notation: CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F
. This notation provides insight into the arrangement of atoms within the molecule.
CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F
.N-(1-methylpiperidin-4-yl)benzamide participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biological pathways. Detailed studies are necessary to elucidate the exact interactions and effects on cellular processes.
N-(1-methylpiperidin-4-yl)benzamide typically appears as a white solid at room temperature. Its melting point and solubility characteristics are essential for practical applications in laboratory settings.
The compound exhibits stability under standard laboratory conditions but may react under acidic or basic conditions depending on the functional groups present. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry .
N-(1-methylpiperidin-4-yl)benzamide has various scientific uses:
This compound's versatility underscores its importance in both research and industrial applications, highlighting its role as a valuable tool in advancing chemical and biological sciences.
The structural core of N-(1-methylpiperidin-4-yl)benzamide emerged in the late 20th century as medicinal chemists pursued compounds with enhanced blood-brain barrier (BBB) permeability for neurological therapeutics. This scaffold integrates a lipophilic benzamide moiety with a basic tertiary amine in the 1-methylpiperidine ring—a combination that fulfills key physicochemical criteria for CNS penetration, including optimal topological polar surface area (TPSA < 76 Ų) and balanced hydrophobicity [4]. Early work exploited this architecture to develop serotonin 5-hydroxytryptamine 1F receptor agonists, culminating in lasmiditan (COL-144), a groundbreaking antimigraine agent that circumvented the vasoconstrictive liabilities of earlier triptans [5]. The crystallographic characterization of lasmiditan succinate (US8697876B2) validated the critical hydrogen-bonding interactions mediated by the benzamide carbonyl and the protonated piperidine nitrogen within biological targets [5]. Parallel developments revealed the scaffold’s utility in Parkinson disease therapeutics, where derivatives demonstrated c-Abl kinase inhibition, counteracting neuroinflammatory processes and α-synuclein phosphorylation [4].
Table 1: Key Derivatives and Therapeutic Applications
Derivative | Therapeutic Area | Biological Target | Structural Modification |
---|---|---|---|
Lasmiditan | Acute migraine | 5-Hydroxytryptamine 1F receptor | 2,4,6-Trifluorobenzamide substitution |
Nilotinib analogs | Parkinson disease | c-Abl kinase | 4-methyl-3-(pyridin-2-ylamino)benzamide |
4-methyl-N-(3-(1-methyl-1H-pyrazol-4-yl) | Neurodegeneration | c-Abl/p38 kinase | Pyrazole-linked benzamide |
The synthetic evolution of this scaffold involved innovative strategies such as Grignard reactions on 6-bromo-2-pyridinecarboxaldehyde intermediates and transfer hydrogenation under acidic conditions to establish the chiral 1-methylpiperidin-4-yl group [5]. These methodologies enabled gram-scale production of clinical candidates while ensuring stereochemical precision essential for target specificity. Patent landscapes from 2010–2025 reflect intensive optimization of the benzamide substituents to fine-tune receptor affinity and metabolic stability, positioning N-(1-methylpiperidin-4-yl)benzamide as a privileged structure in CNS drug discovery [5].
The pharmacodynamic versatility of N-(1-methylpiperidin-4-yl)benzamide derivatives stems from their dual capacity to engage diverse targets through strategic modifications of three regions: the benzamide aryl ring (Region A), the amide linker (Region B), and the 1-methylpiperidine moiety (Region C). Region A modifications govern target selectivity—electron-withdrawing groups (e.g., 2,4,6-trifluoro) enhance 5-hydroxytryptamine 1F receptor affinity, while heterocyclic extensions (e.g., pyridin-2-ylamino) enable kinase inhibition [4] [5]. For instance, 4-methyl-3-((pyridin-2-yl)amino) derivatives exhibit half-maximal inhibitory concentration values of 1.2–8.3 nM against c-Abl, surpassing nilotinib’s potency by disrupting adenosine triphosphate binding and mitigating neuroinflammation in Parkinsonian models [4].
Region C’s 1-methylpiperidine confers BBB penetration via moderate passive diffusion and avoidance of efflux transporters. Molecular dynamics simulations confirm that protonation at physiological pH induces membrane interactions, while the N-methyl group prevents oxidative metabolism at the piperidine nitrogen [4]. Region B’s amide bond serves as a conformational lock; X-ray diffraction analyses reveal that it anchors hydrogen bonds with kinase hinge residues or transmembrane receptor domains [5].
Table 2: Structure-Activity Relationship (SAR) Determinants
Region | Modification | Biological Consequence | Therapeutic Application |
---|---|---|---|
A | 2,4,6-Trifluorophenyl | Increased 5-Hydroxytryptamine 1F receptor binding affinity | Migraine suppression |
A | 3-(Pyridin-2-ylamino) | Enhanced c-Abl kinase inhibition (IC₅₀ < 10 nM) | Neuroprotection in Parkinson disease |
B | Carbonyl → Thiocarbonyl | Reduced metabolic stability | Not viable |
C | Piperidine → Piperazine | Decreased BBB permeability (P-gp substrate) | Limited to peripheral targets |
In oncology, this scaffold inhibits Janus kinases implicated in immunotoxic pesticide effects, as identified through pharmacophore modeling. Virtual screening studies demonstrate that N-(1-methylpiperidin-4-yl)benzamide analogs mimic Type II jakinibs by occupying an allosteric site adjacent to adenosine triphosphate-binding domains of JAK2 and tyrosine kinase 2 [2]. The scaffold’s protonatable nitrogen forms salt bridges with glutamate residues in the kinase aspartate-phenylalanine-glycine motif, while hydrophobic substituents on the benzamide ring occupy specificity pockets governing subtype selectivity [2].
Current innovation focuses on computational rationalization of the scaffold’s polypharmacology. Structure-based pharmacophore modeling employing hydrogen bond acceptors, hydrophobic features, and exclusion volumes has identified 64 pesticide-derived N-(1-methylpiperidin-4-yl)benzamide analogs as putative jakinibs—22 of which were detected in human biomonitoring studies [2]. Molecular dynamics simulations exceeding 100 ns duration reveal that derivatives with 3-(pyridin-2-yl) substitutions stabilize c-Abl in the inactive DFG-out conformation through salt bridge formation between the protonated piperidine and Glu286, reducing root mean square deviation values below 2.0 Å [4]. Machine learning quantitative structure-activity relationship models trained on kinase inhibition datasets now predict novel hybrid structures, such as 4-methyl-N-(3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)phenyl derivatives, which exhibit dual c-Abl/p38 inhibition for combinatorial neuroprotection [4].
Emerging targets include the Hedgehog signaling pathway, where benzamide-piperidine conjugates potentially disrupt smoothened-glioma-associated oncogene interactions in basal cell carcinoma [3]. However, significant knowledge gaps persist:
Future directions prioritize covalent inhibitors targeting non-catalytic cysteines in kinases and bifunctional molecules engaging both c-Abl and protein degrader systems. Synthetic efforts aim to incorporate fluorinated benzamide groups for positron emission tomography tracer development, enabling real-time visualization of target engagement in neurological disorders [4] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1